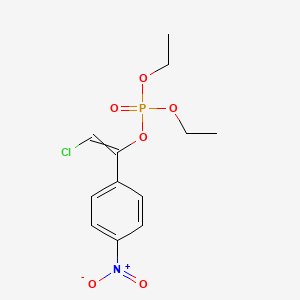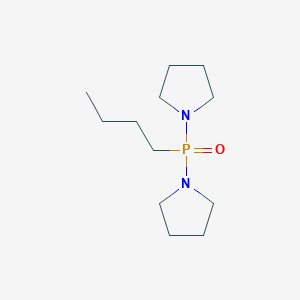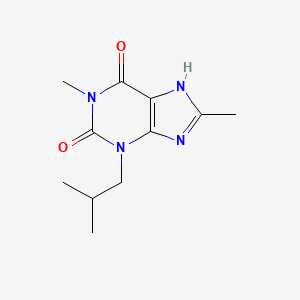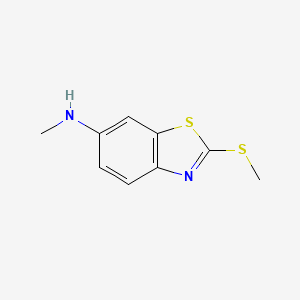
2-Chloro-1-(4-nitrophenyl)ethenyl diethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(4-nitrophenyl)ethenyl diethyl phosphate is an organic compound that belongs to the class of organophosphates It is characterized by the presence of a chloro group, a nitrophenyl group, and a diethyl phosphate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-nitrophenyl)ethenyl diethyl phosphate typically involves the reaction of 4-nitrobenzaldehyde with diethyl phosphite in the presence of a chlorinating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(4-nitrophenyl)ethenyl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-1-(4-nitrophenyl)ethenyl diethyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pesticides and other agrochemicals due to its organophosphate structure.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(4-nitrophenyl)ethenyl diethyl phosphate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include the disruption of normal cellular processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-(4-nitrophenyl)ethenyl dimethyl phosphate
- 2-Chloro-1-(4-nitrophenyl)ethenyl dipropyl phosphate
- 2-Chloro-1-(4-nitrophenyl)ethenyl dibutyl phosphate
Uniqueness
2-Chloro-1-(4-nitrophenyl)ethenyl diethyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial use.
Propriétés
Numéro CAS |
63760-22-5 |
|---|---|
Formule moléculaire |
C12H15ClNO6P |
Poids moléculaire |
335.68 g/mol |
Nom IUPAC |
[2-chloro-1-(4-nitrophenyl)ethenyl] diethyl phosphate |
InChI |
InChI=1S/C12H15ClNO6P/c1-3-18-21(17,19-4-2)20-12(9-13)10-5-7-11(8-6-10)14(15)16/h5-9H,3-4H2,1-2H3 |
Clé InChI |
JKQDPYKKUZUZSW-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC(=CCl)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Aminoethyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B14489207.png)

![Propanoic acid, 2-[(methylsulfonyl)oxy]-, 1-methylethyl ester, (S)-](/img/structure/B14489209.png)








![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-phenylalanine](/img/structure/B14489272.png)

